molecular formula C19H21BFNO3 B8083945 N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B8083945
M. Wt: 341.2 g/mol
InChI Key: JRCGXGWZQCXACF-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a fluorinated phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position and a benzamide group at the ortho position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-16(15(21)12-14)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCGXGWZQCXACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of reagents such as boronic acids, pinacol, and fluorinating agents under controlled temperatures and pressures .

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the fluorine atom enhances the compound’s reactivity and stability . These interactions facilitate its use in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

N-Alkyl/Aryl Substitutions
  • N-Methyl Derivative: 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1221188-97-1) replaces the benzamide’s hydrogen with a methyl group.
  • N-tert-Butyl Derivative : 4-(tert-Butyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS 1147530-76-4) introduces a bulky tert-butyl group, which may improve metabolic stability in drug candidates .
Positional Isomerism
  • Meta-Substituted Analogs : N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1036990-35-8) positions the boronate ester at the meta site, altering electronic effects and steric interactions in coupling reactions .

Fluorination Patterns

  • Di-Fluorinated Derivatives : N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2365191-93-9) incorporates additional fluorine atoms, which can enhance lipophilicity and bioavailability .

Boronate Ester Modifications

  • Acetamide vs. Benzamide : N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Intermediate 97, 67% yield) replaces benzamide with acetamide, simplifying synthesis but reducing aromatic conjugation .
  • Benzylcarbamoyl Additions : Compounds like N-((Benzylcarbamoyl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-N-(4-methoxyphenyl)benzamide (82% yield) introduce secondary amide groups, increasing molecular complexity for targeted biological activity .

Physicochemical Properties

  • Molecular Weight : The parent compound’s molecular weight is ~319.19 g/mol (similar to N-(2-fluoro-4-boronate benzyl)cyclopropanecarboxamide) .
  • Melting Points : Boronate esters with aromatic substituents (e.g., benzamide) exhibit higher melting points (240–242°C) compared to alkylated analogs (90–98°C) due to π-π stacking .
  • Solubility : Fluorination generally increases solubility in polar aprotic solvents (e.g., DMF, THF), critical for catalytic reactions .

Biological Activity

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C18H21BFNO4S
  • Molecular Weight : 377.24 g/mol
  • CAS Number : 1637249-14-9

Synthesis

The compound is synthesized through the reaction of 2-fluoroaniline derivatives with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for its biological activity, particularly in targeting specific enzymes or receptors.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral strains. For instance:

  • Enterovirus 71 (EV71) : This compound has shown moderate antiviral activity against EV71 with IC50 values ranging from 5.7 to 12 μM. The selectivity index (SI) indicates a favorable therapeutic window compared to existing antiviral drugs like pirodavir .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies indicate that it may inhibit RNA-dependent RNA polymerase (NS5B), which is critical in viral replication. The inhibition profile shows:

CompoundIC50 (μM)% TDIk_obs (min⁻¹)k_obs Ratio
N-(2-fluoro...)0.34660.09216.01

This data suggests that the compound exhibits reversible and time-dependent inhibition of key metabolic enzymes such as CYP3A4 .

Study on Antiviral Activity

In a study evaluating a series of N-phenylbenzamide derivatives, N-(2-fluoro...) was identified as a promising lead compound against EV71. The results showed significant antiviral activity with low cytotoxicity to host cells (TC50 = 620 μM), highlighting its potential for further development in antiviral therapies .

Pharmacokinetic Profile

The pharmacokinetic properties of N-(2-fluoro...) were assessed in vitro using human liver microsomes. The compound demonstrated medium to high permeability and variable metabolic stability, indicating potential for drug-drug interactions due to its metabolism by CYP450 enzymes .

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